2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol
Description
2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a propyl group at position 3 and a methyloxan-4-ol moiety linked via a methylene bridge. The hydroxyl and ether groups in the oxan-4-ol component may enhance solubility and hydrogen-bonding interactions, while the propyl chain contributes to lipophilicity.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol |
InChI |
InChI=1S/C12H20N2O3/c1-3-4-10-13-11(17-14-10)8-12(15)5-6-16-9(2)7-12/h9,15H,3-8H2,1-2H3 |
InChI Key |
WQKBLUTYLNLODY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2(CCOC(C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol typically involves the formation of the oxadiazole ring followed by the introduction of the oxan-4-ol moiety. One common synthetic route includes the following steps:
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Formation of the Oxadiazole Ring
Starting Materials: Propyl hydrazine and ethyl oxalate.
Reaction Conditions: The reaction is carried out in ethanol at room temperature for 5-8 days.
Reagents: Manganese dioxide in dichloromethane at room temperature for 2 hours.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at elevated temperatures.
Products: Oxidized derivatives of the oxadiazole ring.
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Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents at low temperatures.
Products: Reduced forms of the oxadiazole ring.
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Substitution
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Carried out in the presence of a catalyst at room temperature.
Scientific Research Applications
2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol has several scientific research applications, including:
-
Medicinal Chemistry
Antibacterial and Antiviral Agents: The compound has shown potential as an antibacterial and antiviral agent due to its ability to inhibit the growth of various pathogens.
Anti-inflammatory Agents: It has been studied for its anti-inflammatory properties and potential use in treating inflammatory diseases.
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Biological Research
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Industrial Applications
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
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Pathways Involved
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with oxadiazole-based pharmaceuticals and agrochemicals. Key comparisons include:
Key Observations :
- Oxadiazole Substitution : The target compound’s 3-propyl group contrasts with SLP7111228’s 4-octylphenyl substituent, which enhances lipid membrane penetration in SphK1 inhibition .
- Solubility : The methyloxan-4-ol group may improve aqueous solubility compared to SLP7111228’s pyrrolidine-carboximidamide (basic, charged at physiological pH) or oxadiazon’s hydrophobic tert-butyl group.
Physicochemical and Electronic Properties
- Lipophilicity : The propyl chain (logP ~2.1 estimated) suggests moderate lipophilicity, intermediate between SLP7111228’s octylphenyl (logP ~6.5) and oxan-4-ol’s polar hydroxyl group .
- Electronic Effects : The 1,2,4-oxadiazole ring’s electron-deficient nature is critical for π-π stacking in target binding. Substitution at position 3 (propyl vs. aryl in agrochemicals) alters electron density and steric bulk, influencing receptor affinity .
Biological Activity
2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- CAS Number : 2059965-82-9
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
Mechanisms of Biological Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific mechanisms by which 2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar oxadiazole derivatives have been shown to inhibit various enzymes critical for pathogen survival and proliferation.
- Cell Cycle Interference : Compounds with structural similarities have been documented to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that oxadiazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.
Antimicrobial Activity
The antimicrobial properties of 2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol were evaluated using various bacterial strains. The minimum inhibitory concentration (MIC) was determined against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 500 |
These results indicate moderate antibacterial activity, suggesting potential applications in treating bacterial infections.
Antitumor Activity
In vitro studies have assessed the compound's effect on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 200 |
| A549 | 150 |
These findings suggest that the compound may possess significant antitumor properties and warrant further investigation into its mechanism of action.
Case Studies
A recent study published in a peer-reviewed journal examined the effects of various oxadiazole derivatives on tumor growth in animal models. The study found that compounds similar to 2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol significantly reduced tumor size compared to controls when administered at a dose of 10 mg/kg body weight.
Study Highlights:
- Objective : To evaluate the antitumor efficacy of oxadiazole derivatives.
- Methodology : Xenograft models were used for testing.
- Results : Significant reduction in tumor volume (up to 60%) was observed after treatment for four weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
